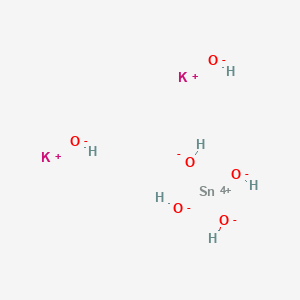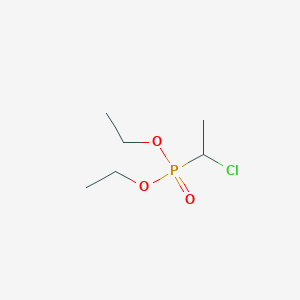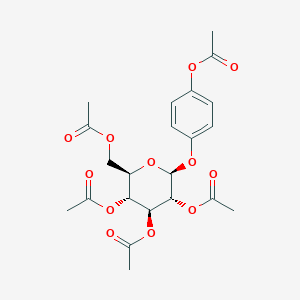
4-Hydroxyhexanoic acid
Vue d'ensemble
Description
4-Hydroxyhexanoic acid is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . It is also known by other names such as 4-Hydroxycaproate, 4-Hydroxycaproic acid, and 4-hydroxy-hexanoic acid .
Synthesis Analysis
Various aerobic Gram-negative bacteria have been analyzed for utilizing 4-Hydroxyhexanoic acid as a carbon source for growth and for synthesis of polyhydroxyalkanoic acids (PHA) . Recombinant strains of the PHA-negative mutants Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB − 4, which harbored plasmid pHP1014::E156 with the PHA-biosynthesis genes of Thiocapsa pfennigii, incorporated 4-Hydroxyhexanoic acid up to a molar fraction of 47 or 1.4%, respectively, into PHA .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyhexanoic acid consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has #H bond acceptors: 3, #H bond donors: 2, and #Freely Rotating Bonds: 4 .
Physical And Chemical Properties Analysis
4-Hydroxyhexanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 280.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 60.3±6.0 kJ/mol and a flash point of 137.6±19.1 °C . The index of refraction is 1.460, and the molar refractivity is 32.9±0.3 cm3 . The polar surface area is 58 Å2, and the polarizability is 13.0±0.5 10-24 cm3 . The surface tension is 42.6±3.0 dyne/cm, and the molar volume is 120.1±3.0 cm3 .
Applications De Recherche Scientifique
Biosynthesis of Polyhydroxyalkanoic Acids (PHA)
Various aerobic Gram-negative bacteria can utilize 4-Hydroxyhexanoic acid (4HHx) as a carbon source for growth and for the synthesis of polyhydroxyalkanoic acids (PHA) . These bacteria can incorporate 4HHx into PHA when cultivated in the presence of 4HHx as the sole carbon source and under nitrogen starvation . This discovery opens up new possibilities for the production of biodegradable plastics with tailored properties.
Production of Biodegradable Polymers
4-Hydroxyhexanoic acid is a key raw material in the production of polycaprolactone (PCL), a biomedical biodegradable polymer . PCL has a great market demand due to its biocompatibility and biodegradability, making it suitable for a variety of applications in the medical field, such as drug delivery systems and tissue engineering scaffolds .
Catalytic Synthesis of High-Value Chemicals
The Baeyer–Villiger oxidation (BVO) of ketone and aldehyde can produce ester and formate, which both have wide applications in many areas . In this context, 4-Hydroxyhexanoic acid can be synthesized through catalytic BVO conditions . This provides a new route for the synthesis of high-value-added chemicals.
Synthesis of Terpolyesters
4-Hydroxyhexanoic acid can be incorporated into a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4HHx . This terpolyester is synthesized by certain bacteria when 4HHx is used as a carbon source . The resulting polyester has unique properties that could be useful in various industrial applications.
Production of Biodegradable Plastics
The incorporation of 4-Hydroxyhexanoic acid into PHA by bacteria can lead to the production of biodegradable plastics . These plastics can degrade naturally in the environment, reducing the environmental impact compared to traditional plastics.
Research in Microbial Metabolism
The ability of certain bacteria to utilize 4-Hydroxyhexanoic acid as a carbon source provides valuable insights into microbial metabolism . This can help researchers understand how bacteria adapt to different environmental conditions and how they can be engineered for biotechnological applications.
Orientations Futures
Future directions related to 4-Hydroxyhexanoic acid and biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations related to these areas .
Mécanisme D'action
Target of Action
4-Hydroxyhexanoic acid (4HHx) is primarily utilized by various aerobic Gram-negative bacteria as a carbon source for growth and for the synthesis of polyhydroxyalkanoic acids (PHA) . The primary targets of 4HHx are the PHA-biosynthesis genes of these bacteria .
Mode of Action
4HHx interacts with its targets by being incorporated into PHA. This incorporation occurs when the cells are cultivated in the presence of 4HHx as the sole carbon source and under nitrogen starvation . The interaction results in the synthesis of a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4HHx .
Biochemical Pathways
The biochemical pathway affected by 4HHx is the PHA biosynthesis pathway. In this pathway, 4HHx is incorporated into PHA, leading to the synthesis of a terpolyester . The downstream effects of this pathway include the accumulation of PHA in the bacteria, which can be used for the production of biodegradable polyesters .
Pharmacokinetics
It is known that 4hhx is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability.
Result of Action
The result of 4HHx’s action is the synthesis of a terpolyester consisting of 3HB, 3HHx, and 4HHx . This terpolyester is accumulated by the bacteria and can be used for the production of biodegradable polyesters .
Action Environment
The action of 4HHx is influenced by environmental factors such as the presence of 4HHx as the sole carbon source and nitrogen starvation . These conditions facilitate the incorporation of 4HHx into PHA
Propriétés
IUPAC Name |
4-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIKNKURIGPIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
781658-18-2 | |
| Record name | Hexanoic acid, 4-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781658-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20870045 | |
| Record name | 4-Hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyhexanoic acid | |
CAS RN |
13532-38-2 | |
| Record name | 4-Hydroxyhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-amino-4-hydroxyhexanoic acid derivatives in medicinal chemistry?
A: 5-amino-4-hydroxyhexanoic acid derivatives have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) protease. [] This enzyme plays a crucial role in the viral replication cycle of HIV, making its inhibition a key target for antiretroviral therapies.
Q2: How does the structure of 5-amino-4-hydroxyhexanoic acid derivatives influence their activity against HIV-1 protease?
A: While specific structure-activity relationships haven't been detailed in the provided abstracts, research suggests that modifications to the 5-amino and 4-hydroxy substituents, as well as the nature of the N-terminal protecting group, significantly impact the inhibitory activity of these compounds. [] Further research is needed to fully elucidate these relationships and optimize their efficacy.
Q3: Beyond HIV-1 protease inhibition, are there other biological activities associated with 4-hydroxyhexanoic acid derivatives?
A: Yes, research has identified erysulfone and erysulfoxide, two sulfur-containing lactone derivatives of 4-hydroxyhexanoic acid, as constituents of Erysimum inconspicuum fruits. [] Extracts from these fruits exhibited cytotoxic activity against the KB cell line (a human oral cancer cell line) and some activity against P-388 lymphocytic leukemia in vivo. [] This suggests potential applications in cancer research.
Q4: 4-Hydroxyhexanoic acid has been identified as a component of polyhydroxyalkanoic acids (PHAs). What is the significance of this finding?
A: The identification of 4-hydroxyhexanoic acid in PHAs expands the known monomer diversity of these biopolymers. [, ] This discovery contributes to our understanding of the biosynthetic pathways of PHAs and opens avenues for tailoring their properties through the incorporation of novel monomers.
Q5: Are there methods for distinguishing the stereoisomers of 4-hydroxyhexanoic acid derivatives?
A: Yes, chiral high-performance liquid chromatography (HPLC) using a Chiraspher column has successfully separated the enantiomers of solerone (5-oxo-4-hydroxyhexanoic acid γ-lactone) and solerole (4,5-dihydroxyhexanoic acid γ-lactone). [] Additionally, the absolute configurations of 4,5-dihydroxyhexanoic acid γ-lactones have been determined using 1H-NMR analysis of their diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, following Mosher's method. []
Q6: Can enantiopure forms of β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids be synthesized from 4-hydroxyhexanoic acid?
A: While the provided research doesn't directly utilize 4-hydroxyhexanoic acid for this purpose, it highlights a method to synthesize enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acid derivatives from L-aspartic acid. [] This approach showcases the versatility of amino acid derivatives like 4-hydroxyhexanoic acid as building blocks for the stereocontrolled synthesis of important chiral molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








silane](/img/structure/B87712.png)







